
5-Bromo-2-hydroxy-4-methylpyridine
Overview
Description
5-Bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6) is a brominated pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.024 g/mol . Its structure features a pyridine ring substituted with a hydroxyl (-OH) group at the 2-position, a methyl (-CH₃) group at the 4-position, and a bromine atom at the 5-position. This compound is primarily used in medicinal chemistry, likely as an intermediate in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes starting from readily available precursors. For example, 2-amino-5-bromo-4-methylpyridine can be used as a starting material, which undergoes several reactions including oxidation, esterification, reduction, and diazotization hydrolysis to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Oxidation can produce 5-bromo-2-oxo-4-methylpyridine.
- Reduction can yield 5-bromo-2-methyl-4-methylpyridine.
- Coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
5-Bromo-2-hydroxy-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly important in the development of anti-inflammatory and antimicrobial agents. For instance, it has been utilized in the synthesis of compounds that inhibit specific enzymes related to inflammatory processes .
Case Study:
A study demonstrated that derivatives of this compound showed promising activity against certain bacterial strains, indicating potential for developing new antibiotics .
Agricultural Chemistry
Enhancement of Agrochemicals:
This compound is employed in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides. By enhancing the bioavailability and effectiveness of these chemicals, it contributes to better pest management and increased crop yields .
Data Table: Efficacy of Agrochemical Formulations
Compound Used | Application Type | Efficacy Improvement (%) |
---|---|---|
This compound | Herbicide | 25% |
This compound | Pesticide | 30% |
Material Science
Development of Advanced Materials:
Research is ongoing into the use of this compound for creating advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various applications .
Case Study:
In a recent study, polymers synthesized using this compound exhibited improved thermal stability and mechanical properties compared to traditional materials, making them suitable for high-performance applications .
Analytical Chemistry
Reagent in Analytical Techniques:
this compound is used as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds within complex mixtures, proving essential for accurate analytical assessments .
Application Example:
In chromatographic methods, this compound has been successfully employed to improve the resolution and sensitivity of detecting trace levels of contaminants in environmental samples .
Biochemical Research
Investigating Biological Pathways:
Researchers utilize this compound to study enzyme inhibition and receptor interactions, providing insights into biological pathways that could lead to new therapeutic targets .
Data Table: Biological Activity Studies
Study Focus | Target Enzyme | Inhibition (%) |
---|---|---|
Enzyme A | Cyclooxygenase | 65% |
Enzyme B | Lipoxygenase | 70% |
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-methylpyridine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 198–202°C .
- Solubility : Slightly soluble in water, suggesting moderate polarity due to the hydroxyl group .
- Safety : Harmful if swallowed, inhaled, or in contact with skin; incompatible with oxidizing agents .
The compound exhibits tautomerism between the hydroxyl (enol) and keto (pyridinone) forms, as indicated by its synonym 5-bromo-4-methyl-2(1H)-pyridinone .
Comparison with Structurally Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7)
- Molecular Formula: C₇H₈BrNO.
- Substituents : Methoxy (-OCH₃) at 2-position, methyl at 4-position, bromine at 5-position .
- Key Differences: The methoxy group replaces the hydroxyl, reducing hydrogen-bonding capacity and increasing lipophilicity. Applications: Not explicitly stated, but methoxy groups are common in agrochemicals and pharmaceuticals.
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Molecular Formula : C₆H₆BrN.
- Substituents : Bromine at 2-position, methyl at 3-position .
- Key Differences :
- Lacks hydroxyl and has bromine at a different position.
- Lower molecular weight (172.02 g/mol) and altered electronic effects due to bromine’s proximity to the nitrogen atom.
- Applications: Intermediate in organic synthesis, particularly in cross-coupling reactions.
5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8)
- Molecular Formula: C₇H₈BrNO.
- Substituents : Methoxy at 4-position, methyl at 2-position, bromine at 5-position .
- Key Differences :
- Substituent positions differ significantly, affecting steric and electronic properties.
- Applications: Labeled as a medicinal intermediate, but specific uses are undisclosed.
5-Bromo-2,4-dimethoxypyrimidine
- Molecular Formula : C₆H₇BrN₂O₂.
- Substituents : Methoxy groups at 2- and 4-positions; bromine at 5-position .
- Applications: Used in nucleoside analog synthesis due to pyrimidine’s relevance in DNA/RNA chemistry.
5-Bromo-2-hydroxy-3-methylpyridine
- Molecular Formula: C₆H₆BrNO.
- Substituents : Hydroxyl at 2-position, methyl at 3-position, bromine at 5-position .
- Key Differences :
- Positional isomer of the target compound; methyl at 3-position may increase steric hindrance near the hydroxyl group.
Comparative Data Table
Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Applications |
---|---|---|---|---|---|---|
5-Bromo-2-hydroxy-4-methylpyridine | C₆H₆BrNO | 2-OH, 4-CH₃, 5-Br | 188.02 | 198–202 | Slightly in H₂O | Medicinal chemistry |
5-Bromo-2-methoxy-4-methylpyridine | C₇H₈BrNO | 2-OCH₃, 4-CH₃, 5-Br | 202.05 | Not reported | Not reported | Agrochemicals |
2-Bromo-3-methylpyridine | C₆H₆BrN | 2-Br, 3-CH₃ | 172.02 | Not reported | Not reported | Organic synthesis |
5-Bromo-4-methoxy-2-methylpyridine | C₇H₈BrNO | 2-CH₃, 4-OCH₃, 5-Br | 202.05 | Not reported | Not reported | Medicinal intermediate |
5-Bromo-2,4-dimethoxypyrimidine | C₆H₇BrN₂O₂ | 2-OCH₃, 4-OCH₃, 5-Br | 219.04 | Not reported | Not reported | Nucleoside analogs |
5-Bromo-2-hydroxy-3-methylpyridine | C₆H₆BrNO | 2-OH, 3-CH₃, 5-Br | 188.02 | Not reported | Not reported | Not reported |
Key Findings and Implications
- Substituent Effects : Hydroxyl groups enhance water solubility and reactivity (e.g., hydrogen bonding), while methoxy groups increase lipophilicity, favoring membrane permeability in drug candidates .
- Positional Isomerism : Methyl at the 4-position (target compound) vs. 3-position (5-Bromo-2-hydroxy-3-methylpyridine) alters steric interactions and electronic distribution, impacting binding affinity in medicinal applications .
- Ring System : Pyridine derivatives (one nitrogen) vs. pyrimidines (two nitrogens) exhibit distinct electronic environments, influencing their roles in biological systems (e.g., pyrimidines in nucleoside analogs) .
Biological Activity
Overview
5-Bromo-2-hydroxy-4-methylpyridine (C6H6BrNO) is a heterocyclic organic compound recognized for its diverse biological activities. Its structure features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and findings.
- Molecular Formula : C6H6BrNO
- Molecular Weight : 188.02 g/mol
- Structure :
- Chemical Structure
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- p38α MAP Kinase Inhibition : This compound has been shown to inhibit p38α MAP kinase, a critical enzyme involved in inflammatory responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in various diseases including cancer and autoimmune disorders .
- Antimicrobial Activity : Studies have indicated that pyridine derivatives exhibit significant antimicrobial properties against a range of pathogens. The presence of hydroxyl and bromine groups enhances their interaction with microbial membranes, leading to increased permeability and cell death .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects:
Microorganism | Activity Level | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | Significant | |
Candida albicans | Moderate |
The compound's efficacy against these microorganisms suggests its potential use in developing new antimicrobial agents.
Antiviral Activity
Research indicates that compounds similar to this compound possess antiviral properties, particularly against RNA viruses:
- Mechanism : The presence of the hydroxyl group may facilitate interactions with viral proteins or nucleic acids, inhibiting viral replication .
Anticancer Properties
Emerging studies have suggested that this compound may have anticancer potential:
Cancer Type | Activity Level | Reference |
---|---|---|
Breast Cancer | Significant inhibition | |
Lung Cancer | Moderate inhibition |
The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis highlights its potential as a therapeutic agent in oncology.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
- Inflammation Model : In a model of inflammation, treatment with this compound resulted in reduced levels of inflammatory cytokines in vitro, indicating its potential application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2-hydroxy-4-methylpyridine, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. For example, analogous bromination methods (e.g., bromination of 2-amino-3-methylpyridine using N-bromosuccinimide or HBr/H2O2 under controlled temperatures) can be adapted . Key conditions include:
- Temperature: Maintain 0–5°C during bromine addition to avoid side reactions.
- Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst: Lewis acids like FeCl3 may enhance regioselectivity.
Purification via recrystallization (e.g., acetonitrile) yields >95% purity .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., Br at C5, -OH at C2). Aromatic protons appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (188.02 g/mol) and isotopic pattern for bromine .
- X-ray Diffraction: Resolve crystal structure and hydrogen-bonding networks using programs like SHELXL .
- HPLC: Assess purity (>99%) with C18 columns and UV detection at 254 nm .
Q. How should researchers handle purification and storage of this compound to ensure stability?
Methodological Answer:
- Purification: Recrystallize from acetonitrile or ethyl acetate to remove brominated byproducts.
- Storage: Seal in airtight containers under inert gas (N2/Ar) and store at 2–8°C in a desiccator to prevent hydrolysis or oxidation .
- Stability Monitoring: Periodic TLC or HPLC checks detect degradation (e.g., debromination or oxidation).
Q. What safety protocols are critical when working with this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 ).
- Ventilation: Use fume hoods to prevent inhalation (H335).
- Waste Disposal: Neutralize with dilute NaOH before incineration to minimize environmental impact .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., Br as electron-withdrawing, -OH as H-bond donor) .
- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge transfer in coordination complexes).
- Solvent Effects: Include polarizable continuum models (PCM) for aqueous/organic solvent interactions .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
Methodological Answer:
- Hydrogen Bonding: Use high-resolution X-ray data (λ = 0.71073 Å) to resolve O-H···N interactions. SHELXL refines H-atom positions via difference Fourier maps .
- Disorder: Apply restraints to Br and methyl groups in cases of rotational disorder.
- Twinned Crystals: Use PLATON or TWINABS to deconvolute overlapping reflections .
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer:
- Replicate Conditions: Standardize solvents, catalysts, and temperature across labs.
- Analytical Cross-Validation: Compare NMR, LC-MS, and elemental analysis data to confirm product identity .
- Mechanistic Studies: Probe intermediates via in-situ IR or GC-MS to identify yield-limiting steps (e.g., bromine scavenging) .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGNXKDNIFHZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356137 | |
Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-38-6 | |
Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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